molecular formula C19H20ClNO B14218639 3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one CAS No. 792122-67-9

3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14218639
CAS No.: 792122-67-9
M. Wt: 313.8 g/mol
InChI Key: NOCFGJSPFRSTQK-UHFFFAOYSA-N
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Description

3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro-propyl Group: The chloro-propyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropylamine.

    Methylation and Phenylation: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-propyl group can enhance the compound’s binding affinity to these targets, while the quinoline core can modulate its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloropropyl)-trimethoxysilane
  • (3-Aminopropyl)triethoxysilane

Uniqueness

Compared to similar compounds, 3-(3-Chloro-propyl)-3-methyl-1-phenyl-3,4-dihydro-1H-quinolin-2-one stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

792122-67-9

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

3-(3-chloropropyl)-3-methyl-1-phenyl-4H-quinolin-2-one

InChI

InChI=1S/C19H20ClNO/c1-19(12-7-13-20)14-15-8-5-6-11-17(15)21(18(19)22)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3

InChI Key

NOCFGJSPFRSTQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCCl

Origin of Product

United States

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